Chlorhydrate de carteolol

Vue d'ensemble

Description

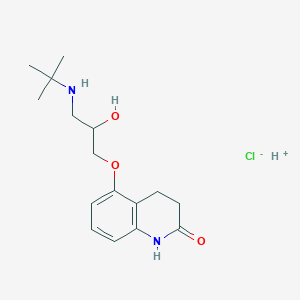

Le chlorhydrate de carteolol est un antagoniste bêta-adrénergique non sélectif utilisé principalement dans le traitement du glaucome et de l'hypertension artérielle. Il est connu pour sa capacité à réduire la pression intraoculaire, ce qui en fait un médicament précieux pour la gestion du glaucome chronique à angle ouvert et de l'hypertension intraoculaire .

Applications De Recherche Scientifique

Le chlorhydrate de carteolol a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes bêta-adrénergiques.

Biologie : Les chercheurs l'utilisent pour étudier les effets des bêtabloquants sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement du glaucome, de l'hypertension artérielle et des arythmies.

Industrie : Le this compound est utilisé dans la formulation de solutions ophtalmiques pour un usage clinique .

Mécanisme d'Action

Le principal mécanisme d'action du this compound implique le blocage non sélectif des récepteurs bêta-1 et bêta-2 adrénergiques. Ce blocage réduit la production d'humeur aqueuse dans l'œil, réduisant ainsi la pression intraoculaire. De plus, il possède une activité sympathomimétique intrinsèque, ce qui contribue à ses effets thérapeutiques. Le this compound agit également comme un antagoniste des récepteurs de la sérotonine 5-HT1A et 5-HT1B .

Mécanisme D'action

Mode of Action

Carteolol hydrochloride acts as a non-selective beta-adrenergic receptor-blocking agent . The primary mechanism of its ocular hypotensive action in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .

Biochemical Pathways

The biochemical pathways affected by Carteolol hydrochloride primarily involve the adrenergic signaling pathway . By blocking the β1 and β2 adrenergic receptors, Carteolol hydrochloride inhibits the normal adrenergic signaling pathway, leading to a decrease in aqueous humor production .

Pharmacokinetics

Carteolol hydrochloride has a bioavailability of 85% . It is metabolized in the liver, with the active metabolite being 8-hydrocarteolol . The elimination half-life of Carteolol hydrochloride is between 6-8 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of Carteolol hydrochloride’s action primarily involve a reduction in intraocular pressure . This is achieved with little or no effect on pupil size or accommodation, in contrast to the miosis which cholinergic agents are known to produce .

Analyse Biochimique

Biochemical Properties

Carteolol Hydrochloride is a beta blocker, or an antagonist of the β-adrenergic receptors . It is selective for the β1-adrenergic receptor and has intrinsic sympathomimetic activity . In addition to being a beta blocker, Carteolol Hydrochloride has also been found to act as a serotonin 5-HT1A and 5-HT1B receptor antagonist .

Cellular Effects

Carteolol Hydrochloride, when applied topically to the eye, reduces elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma . Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss and optic nerve damage .

Molecular Mechanism

The primary mechanism of the ocular hypotensive action of Carteolol Hydrochloride in reducing intraocular pressure is most likely a decrease in aqueous humor production . This process is initiated by the non-selective beta1 and beta2 adrenergic receptor blockade .

Temporal Effects in Laboratory Settings

It is known that Carteolol Hydrochloride reduces intraocular pressure with little or no effect on pupil size or accommodation .

Metabolic Pathways

The metabolic pathways of Carteolol Hydrochloride involve the liver, with active metabolite 8-hydrocarteolol . The drug has a bioavailability of 85% and an elimination half-life of 6-8 hours . It is excreted through the kidneys (50-70%) .

Méthodes De Préparation

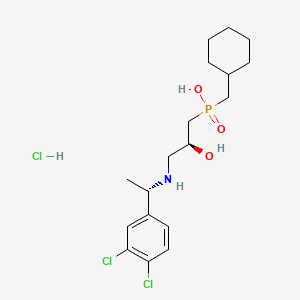

La préparation du chlorhydrate de carteolol implique plusieurs étapes de synthèse :

Préparation de la 3-amino-2-cyclohexénone : Cet intermédiaire est synthétisé par une série de réactions à partir de la cyclohexanone.

Préparation de la tétrahydro-2,5(1H,6H)-quinolinedione : Ce composé est obtenu en faisant réagir la 3-amino-2-cyclohexénone avec des réactifs appropriés.

Préparation de la 5-hydroxy-3,4-dihydro-2(1H)-quinolone : Cette étape implique l'hydroxylation de la tétrahydro-2,5(1H,6H)-quinolinedione.

Préparation de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone : Cet intermédiaire est synthétisé en faisant réagir la 5-hydroxy-3,4-dihydro-2(1H)-quinolone avec de l'épichlorhydrine.

Préparation du this compound : La dernière étape implique la réaction de la 5-(2,3-époxypropoxy)-3,4-dihydro-2(1H)-quinolone avec de la tert-butylamine, suivie d'un traitement à l'acide chlorhydrique pour former le this compound.

Analyse Des Réactions Chimiques

Le chlorhydrate de carteolol subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés de quinolone correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés d'hydroquinoline.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle quinolone, pour former divers analogues.

Réactifs et Conditions Courantes : Les réactifs typiques comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de carteolol est comparé à d'autres antagonistes bêta-adrénergiques tels que le timolol, le bétaxolol et le lévobunolol :

Timolol : Similaire dans son activité de blocage bêta non sélective, mais sans activité sympathomimétique intrinsèque.

Bétaxolol : Un antagoniste bêta-1 adrénergique sélectif avec moins d'effets secondaires sur le système respiratoire.

Lévobunolol : Un autre bêtabloquant non sélectif utilisé dans le traitement du glaucome, similaire en efficacité au this compound mais avec des propriétés pharmacocinétiques différentes

Le this compound se distingue par sa combinaison unique d'activités de blocage bêta non sélectif et d'activité sympathomimétique intrinsèque, ce qui en fait un agent thérapeutique polyvalent et efficace.

Propriétés

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51781-06-7 (Parent) | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045478 | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51781-21-6 | |

| Record name | Carteolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carteolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carteolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTEOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. [] This blockade inhibits the effects of adrenaline and noradrenaline on these receptors. []

A: In the eye, this blockade reduces the production of aqueous humor, leading to a decrease in intraocular pressure. [] This effect makes it beneficial in treating glaucoma and ocular hypertension. [, , ]

A: Yes, Carteolol Hydrochloride also possesses moderate intrinsic sympathomimetic activity (ISA). [, , ] This property means it can weakly stimulate beta-adrenergic receptors, potentially mitigating some of the side effects associated with complete beta-blockade. []

A: While Carteolol Hydrochloride effectively lowers intraocular pressure similar to other beta-blockers, its ISA may contribute to a potentially more favorable effect on heart rate, particularly in patients with pre-existing bradycardia. [, ]

A: The molecular formula of Carteolol Hydrochloride is C16H24N2O3·HCl, and its molecular weight is 328.84 g/mol. [, ]

A: Yes, UV spectrophotometry studies show that Carteolol Hydrochloride has a maximum absorption wavelength (λ max) at 229 nm. [] This information is valuable for analytical methods development and quality control. [, ]

A: While the precise structural basis for ISA is not fully elucidated within the provided papers, it's suggested that the presence of specific substituents on the quinolinone ring system might play a role. []

A: Carteolol Hydrochloride shares a similar quinolinone core structure with other beta-blockers, but variations in side chains contribute to differences in pharmacodynamic and pharmacokinetic properties like potency, selectivity for beta-receptor subtypes, and duration of action. [, ]

A: Research indicates that Carteolol Hydrochloride can be susceptible to degradation in certain ophthalmic solutions, particularly in the presence of other drugs. [] Formulation strategies are crucial to ensure its stability and efficacy.

A: Researchers have explored various formulation approaches, including the use of long-acting formulations based on alginic acid. [] These formulations can prolong drug release, potentially improving patient compliance and reducing systemic side effects. []

A: Studies on long-acting capsules of Carteolol Hydrochloride demonstrate prolonged plasma concentration without significant accumulation of the drug compared to conventional tablet formulations. [] This prolonged release allows for once-daily dosing, enhancing patient convenience. []

A: Carteolol Hydrochloride is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [, ] It distributes widely throughout the body, except for limited penetration across the blood-brain barrier. [, ]

A: Carteolol Hydrochloride is primarily eliminated through hepatic metabolism, with a small portion excreted unchanged in the urine. [] The major metabolite, 8-hydroxycarteolol, exhibits pharmacologic activity similar to the parent drug. []

A: The elimination half-life of Carteolol Hydrochloride in humans ranges from 4 to 7 hours. [, ] This relatively short half-life necessitates multiple daily doses for conventional formulations to maintain therapeutic drug levels. [, ]

A: Yes, Carteolol Hydrochloride can interact with other drugs that are metabolized by the same hepatic enzymes, potentially affecting the serum concentrations of either drug. [] For example, co-administration with haloperidol can increase haloperidol serum concentrations. []

A: Researchers have employed various in vitro models, including cultured human corneal epithelial cells (HCECs), to investigate the protective effects of Carteolol Hydrochloride against UVB-induced damage. [] These studies demonstrate its ability to attenuate cell death and reduce the production of reactive oxygen species (ROS). [, ]

A: Studies using a mouse model of laser-induced choroidal neovascularization (CNV) highlight the anti-inflammatory effects of Carteolol Hydrochloride. [] These findings suggest potential benefits beyond its IOP-lowering effects. [, ]

A: While Carteolol Hydrochloride is generally well-tolerated, systemic side effects, though uncommon, can occur due to its absorption into the systemic circulation. [, ]

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is a widely used technique for quantifying Carteolol Hydrochloride in biological samples. []

A: Yes, researchers have explored alternative approaches like chronocoulumetry for studying the adsorption and extraction behaviors of Carteolol Hydrochloride on modified electrodes. [] This method offers a sensitive and selective approach for its determination in urine samples. []

A: The dissolution rate of Carteolol Hydrochloride from its dosage form plays a crucial role in its absorption and overall bioavailability. [, ] Formulation strategies, such as the use of different excipients or particle size reduction, can be employed to optimize its dissolution characteristics.

A: Analytical methods for Carteolol Hydrochloride quantification require rigorous validation to ensure their accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). [, ]

A: Carteolol Hydrochloride, a synthetic quinolinone derivative, was first synthesized in the late 20th century. Its pharmacological properties as a non-selective beta-blocker led to its development and introduction as a therapeutic agent for hypertension and glaucoma. [, ]

A: Yes, emerging research explores the potential use of topical beta-blockers like Timolol Maleate and Carteolol Hydrochloride in treating superficial infantile hemangiomas. [, , ] These findings highlight the potential for repurposing existing drugs based on a deeper understanding of their molecular mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

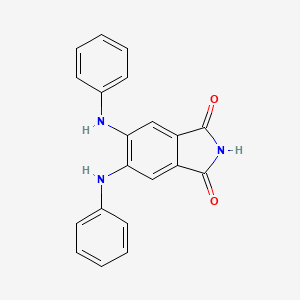

![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)